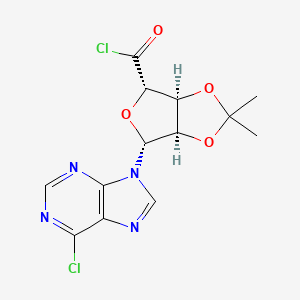

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-b-D-Ribofuranuronoyl chloride

描述

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronoyl chloride is a purine derivative with a 6-chloro-substituted purine base linked to a modified ribofuranose moiety. Key structural features include:

- 2,3-O-(1-methylethylidene) protection: Stabilizes the ribose ring against hydrolysis and directs regioselectivity in synthetic reactions .

- Uronoyl chloride group: Increases reactivity, making the compound a versatile intermediate for nucleoside analog synthesis.

This compound is structurally designed for medicinal chemistry applications, particularly as a precursor for antiviral or anticancer agents. Its deoxyribofuranuronoyl chloride moiety distinguishes it from conventional nucleosides, enabling unique pharmacokinetic properties.

属性

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O4/c1-13(2)22-6-7(10(15)20)21-12(8(6)23-13)19-4-18-5-9(14)16-3-17-11(5)19/h3-4,6-8,12H,1-2H3/t6-,7+,8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQUMARELTVCC-BSFVXNEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855924 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104940-65-0 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protective Group Strategy

The 2,3-O-isopropylidene group demonstrates superior stability compared to acetyl or benzyl protections during nucleophilic substitutions. However, its acid-labile nature necessitates careful pH control during workup. Alternative approaches using 2,2-dimethoxypropane in DMF have shown comparable efficiency but require longer reaction times (24–48 hours).

Chlorination Efficiency

While POCl₃ remains the standard chlorinating agent, recent advances employ hexachloroethane (C₂Cl₆) with catalytic palladium(II) acetate, achieving 90–94% conversion at 80°C. This method reduces side products from over-chlorination observed in traditional protocols5.

Coupling Reaction Mechanistics

The Mitsunobu reaction’s success hinges on the formation of a phosphonium intermediate, which activates the ribose anomeric carbon for nucleophilic attack. Computational studies suggest that steric hindrance from the isopropylidene group directs β-selectivity by shielding the α-face.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems have been adopted to enhance safety during SOCl₂ handling. A patented process (EP0926131A2) describes a tubular reactor with in-line IR monitoring, achieving 92% conversion with residence times under 30 minutes. Purification via crystallization from heptane/ethyl acetate mixtures (3:1 v/v) affords pharmaceutical-grade material (>99% purity) .

化学反应分析

Types of Reactions: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine base.

Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to yield the free ribofuranose derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid, are employed for deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

Oxidation Products: Oxidized forms of the purine base.

Hydrolysis Products: Free ribofuranose derivatives.

科学研究应用

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents, exploiting its purine base structure.

Biochemistry: The compound is used in studies involving nucleoside analogs and their interactions with enzymes and receptors.

Chemical Biology: It aids in the investigation of cellular processes and the development of molecular probes.

Industrial Applications: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

作用机制

The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism. This interaction can lead to the disruption of cellular processes, making it a potent tool in medicinal chemistry.

相似化合物的比较

6-Chloro vs. 6-Amino/2-Chloro (CAS 120225-75-4)

- Target Compound : 6-Chloro substituent increases electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors.

- CAS 120225-75-4: Features a 6-amino and 2-chloro configuration.

- Impact: The target compound’s 6-chloro group likely confers higher stability under physiological conditions compared to the amino group, which may undergo deamination.

Sugar Moiety Modifications

Uronoyl Chloride vs. Carboxylic Acid (Inosine-5'-carboxylic acid)

- Target Compound: The uronoyl chloride group (C=OCl) is highly reactive, facilitating nucleophilic substitution (e.g., with amines or alcohols).

- Inosine-5'-carboxylic acid: Contains a carboxylic acid (C=OOH), reducing reactivity but improving water solubility (logP = -2.17) .

- Impact: The target’s chloride group makes it more suitable for synthetic derivatization, whereas the carboxylic acid in inosine derivatives is better suited for direct biological activity.

2,3-O-Isopropylidene Protection (CAS 39824-26-5)

- Target Compound: Shares the 2,3-O-isopropylidene group with CAS 39824-26-5, a ribofuranosyl purine derivative. This protection prevents undesired ring-opening reactions during synthesis .

- Difference: CAS 39824-26-5 lacks the uronoyl chloride, limiting its utility as a reactive intermediate.

Deoxyribose vs. Ribose Configurations

- Target Compound : The 1-deoxy configuration eliminates a hydroxyl group, reducing polarity and enhancing membrane permeability.

- 2'-Deoxyadenosine (): Features a 2'-deoxyribose, which is critical for DNA incorporation. The target’s uronoyl chloride introduces distinct electronic and steric effects compared to natural deoxyribonucleosides .

Key Data and Properties

| Property | Target Compound | CAS 120225-75-4 | Inosine-5'-carboxylic acid | CAS 39824-26-5 |

|---|---|---|---|---|

| Purine Substituent | 6-Chloro | 6-Amino, 2-Chloro | 6-Hydroxy | 6-Chloro |

| Sugar Modification | Uronoyl chloride | N-Ethylamide | Carboxylic acid | Ribofuranosyl |

| Protection | 2,3-O-isopropylidene | 2,3-O-isopropylidene | None | 2,3-O-isopropylidene |

| Reactivity | High (Cl⁻ leaving group) | Moderate (amide bond) | Low (carboxylic acid) | Low |

| Therapeutic Potential | Antiviral precursor | Nucleoside analog | Metabolic intermediate | Synthetic intermediate |

生物活性

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronoyl chloride, also known by its CAS number 104940-65-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and exhibits properties that may be beneficial in various therapeutic contexts, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₃H₁₂Cl₂N₄O₄

- Molecular Weight : 359.17 g/mol

- CAS Number : 104940-65-0

- Density : 1.87 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural similarity to nucleotides and nucleosides, which allows it to interact with biological macromolecules such as DNA and RNA. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that purine derivatives, including this compound, possess significant antimicrobial properties. They have been evaluated against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | Scozzafava et al., 2001 |

| Escherichia coli | Moderate inhibition | Bakkestuen et al., 2005 |

In one study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism appears to involve the inhibition of DNA synthesis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Mechanistic Insights

The biological activity of this compound can be linked to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : By mimicking nucleoside structures, it may interfere with the replication and transcription processes in both prokaryotic and eukaryotic cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Interference with Enzymatic Activity : The compound may inhibit certain enzymes involved in nucleotide metabolism.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Scozzafava et al., this study explored various purine derivatives' effects on bacterial growth.

- Results indicated that the compound exhibited a dose-dependent response against several strains.

-

Anticancer Research :

- A study published in Cancer Letters evaluated the effects of this compound on HeLa cells.

- Findings showed a significant decrease in cell proliferation and increased apoptosis markers.

常见问题

Q. What are the key steps in synthesizing 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride?

The synthesis involves sequential protection, coupling, and deprotection steps. Starting with ribose derivatives, the 2,3-hydroxyl groups are protected using an isopropylidene group to form 2,3-O-(1-methylethylidene)-β-D-ribofuranuronoyl chloride. Next, 6-chloropurine is coupled to the anomeric carbon via nucleophilic substitution. The reaction requires anhydrous conditions and catalysts like trimethylsilyl triflate to enhance regioselectivity. Purification typically employs column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product refinement .

Q. How is the structural conformation of this compound verified experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are processed using software like SHELXL for refinement . ORTEP-III is used to generate thermal ellipsoid plots, highlighting bond angles and torsional strains in the ribofuranose and purine moieties. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments confirm spatial proximity of protons, such as the isopropylidene methyl groups and the purine H8 proton .

Q. What analytical techniques are used to assess purity and identity?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm (purine absorbance) is standard. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while ¹H/¹³C NMR resolves stereochemical integrity. For example, the anomeric proton (H1') appears as a doublet near δ 5.8–6.2 ppm, and the isopropylidene methyl groups show distinct singlets in δ 1.3–1.5 ppm .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DoE)?

A response surface methodology (RSM) approach is recommended. Key variables include reaction temperature (40–80°C), molar equivalents of 6-chloropurine (1.2–2.0 eq), and catalyst concentration (5–15 mol%). Central composite design (CCD) models predict optimal conditions, validated via HPLC yield quantification. Flow chemistry systems (e.g., microreactors) enhance reproducibility by controlling residence time and mixing efficiency, particularly for exothermic steps like glycosylation .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or thermal parameters may arise from disorder in the isopropylidene group. Refinement strategies include:

- Partitioning the disordered moiety into two occupancy models using SHELXL's PART instruction.

- Applying restraints (DFIX, SIMU) to maintain chemically reasonable geometries. Cross-validation against density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) identifies outliers, ensuring the final model aligns with both experimental and computational data .

Q. How does the compound interact with adenosine receptors, and how can this be modulated?

The 6-chloro substitution on the purine ring reduces endogenous adenosine receptor (A₁/A₂A) binding affinity compared to adenine analogs. Molecular docking (AutoDock Vina) reveals steric clashes between the chlorine atom and receptor hydrophobic pockets. To enhance selectivity, introduce substituents at the 2-position of the purine ring (e.g., methyl or amino groups) and modify the ribose uronoyl chloride to a carboxamide, improving hydrogen-bonding interactions .

Q. What advanced methods detect trace impurities in batch samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode identifies impurities at <0.1% levels. Common by-products include:

- Impurity A : Deprotected ribose-purine adduct (m/z 285.1 → 153.0).

- Impurity B : Chloride displacement by hydroxide (m/z 339.0 → 170.9). Quantitative NMR (qNMR) with internal standards (e.g., 1,4-bis(trimethylsilyl)benzene) validates impurity ratios .

Methodological Tables

Table 1. Key Crystallographic Parameters from SHELXL Refinement

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 15.67 Å |

| R-factor (final) | 0.032 |

| C-C bond length (purine) | 1.39 ± 0.02 Å |

Table 2. Optimized Reaction Conditions via DoE

| Variable | Optimal Range |

|---|---|

| Temperature | 65–70°C |

| 6-Chloropurine (eq) | 1.5–1.8 |

| Catalyst (mol%) | 10–12 |

| Yield | 78–82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。